molecular formula C13H14N4 B095640 Benzaldehyde 4,6-dimethyl-3-pyridazinyl hydrazone CAS No. 17258-28-5

Benzaldehyde 4,6-dimethyl-3-pyridazinyl hydrazone

Cat. No.: B095640
CAS No.: 17258-28-5
M. Wt: 226.28 g/mol
InChI Key: CJJLORKREXVXFA-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzaldehyde 4,6-dimethyl-3-pyridazinyl hydrazone is a chemical compound with the molecular formula C13H14N4. It is a derivative of benzaldehyde and pyridazine, characterized by the presence of a hydrazone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde 4,6-dimethyl-3-pyridazinyl hydrazone typically involves the reaction of benzaldehyde with 4,6-dimethyl-3-pyridazinylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde 4,6-dimethyl-3-pyridazinyl hydrazone can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced hydrazone derivatives, and substitution reactions can result in various substituted hydrazones .

Scientific Research Applications

Benzaldehyde 4,6-dimethyl-3-pyridazinyl hydrazone has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazone derivatives.

    Biology: This compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of various industrial compounds

Mechanism of Action

The mechanism of action of Benzaldehyde 4,6-dimethyl-3-pyridazinyl hydrazone involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, which may inhibit enzyme activity or alter receptor function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde hydrazone: A simpler hydrazone derivative of benzaldehyde.

    4,6-Dimethyl-3-pyridazinylhydrazine: The precursor used in the synthesis of Benzaldehyde 4,6-dimethyl-3-pyridazinyl hydrazone.

    Pyridazine derivatives: Compounds containing the pyridazine ring, which exhibit a wide range of biological activities

Uniqueness

This compound is unique due to the combination of the benzaldehyde and pyridazine moieties, which confer distinct chemical and biological properties. This compound’s ability to form stable hydrazone linkages and interact with various molecular targets makes it valuable in research and industrial applications .

Properties

CAS No.

17258-28-5

Molecular Formula

C13H14N4

Molecular Weight

226.28 g/mol

IUPAC Name

N-[(Z)-benzylideneamino]-4,6-dimethylpyridazin-3-amine

InChI

InChI=1S/C13H14N4/c1-10-8-11(2)15-17-13(10)16-14-9-12-6-4-3-5-7-12/h3-9H,1-2H3,(H,16,17)/b14-9-

InChI Key

CJJLORKREXVXFA-ZROIWOOFSA-N

SMILES

CC1=CC(=NN=C1NN=CC2=CC=CC=C2)C

Isomeric SMILES

CC1=CC(=NN=C1N/N=C\C2=CC=CC=C2)C

Canonical SMILES

CC1=CC(=NN=C1NN=CC2=CC=CC=C2)C

Synonyms

Benzaldehyde 4,6-dimethyl-3-pyridazinyl hydrazone

Origin of Product

United States

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